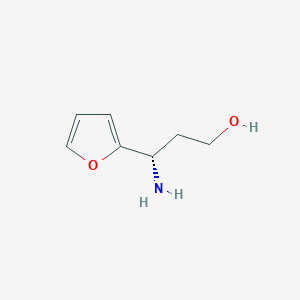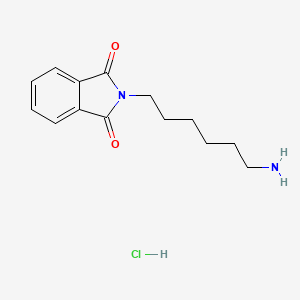
N-(6-Aminohexyl)-phthalimide HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Aminohexyl)-phthalimide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminohexyl group attached to a phthalimide moiety, with the hydrochloride salt form enhancing its solubility in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-phthalimide hydrochloride typically involves the reaction of phthalic anhydride with 1,6-hexanediamine. The reaction proceeds through the formation of an intermediate phthalimide, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include heating the mixture to facilitate the formation of the phthalimide ring and subsequent acidification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of N-(6-Aminohexyl)-phthalimide hydrochloride may involve large-scale reactors where phthalic anhydride and 1,6-hexanediamine are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form, followed by crystallization and purification processes.
化学反应分析
Types of Reactions
N-(6-Aminohexyl)-phthalimide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The phthalimide ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalimide derivatives.
科学研究应用
N-(6-Aminohexyl)-phthalimide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of N-(6-Aminohexyl)-phthalimide hydrochloride involves its interaction with specific molecular targets. The aminohexyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The phthalimide moiety can interact with nucleophilic sites on enzymes, leading to enzyme inhibition. These interactions can disrupt cellular processes, making the compound useful in therapeutic applications.
相似化合物的比较
Similar Compounds
- N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
- N-(6-Aminohexyl)-carbamoylmethyl-coenzyme A
Uniqueness
N-(6-Aminohexyl)-phthalimide hydrochloride is unique due to its specific combination of an aminohexyl group and a phthalimide moiety. This structure allows it to interact with a wide range of biological targets, making it versatile in research applications. Compared to similar compounds, it offers distinct advantages in terms of solubility and reactivity, which can be leveraged in various scientific studies.
属性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC 名称 |
2-(6-aminohexyl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18;/h3-4,7-8H,1-2,5-6,9-10,15H2;1H |
InChI 键 |
VWLSMTZYEXUFNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


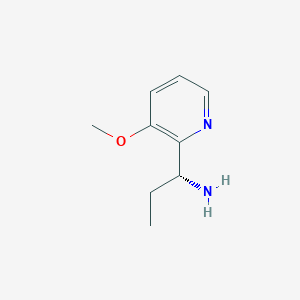

![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)
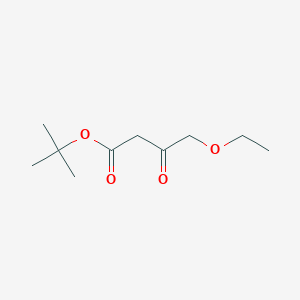
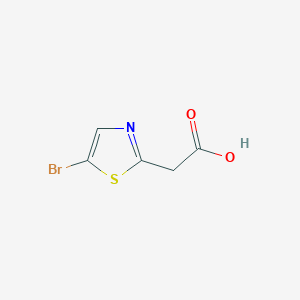
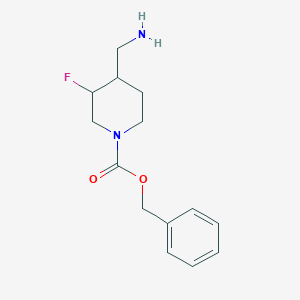
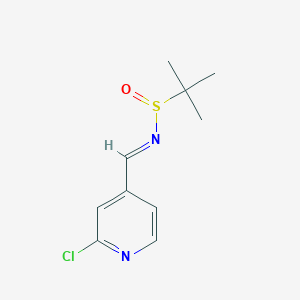
![8-Ethyl-2H,3H-benzo[E]thiin-4-one](/img/structure/B13039593.png)
![Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13039598.png)
